methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-5-6(15-7)2-3-14-8(5)10(11,12)13/h2-4,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXGZKYPOKHURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CN=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653289 | |
| Record name | Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871583-18-5 | |
| Record name | Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS No. 871583-18-5) is a heterocyclic compound notable for its unique pyrrolopyridine structure. This compound has garnered attention due to its potential biological activities, which are primarily influenced by the trifluoromethyl group attached to its pyrrolopyridine core. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.
- Molecular Formula : C₁₀H₇F₃N₂O₂
- Molecular Weight : 244.17 g/mol
- Density : 1.466 g/cm³
- Boiling Point : 349.08°C at 760 mmHg
These properties contribute to the compound's stability and reactivity, making it a candidate for further pharmacological investigations.
Antitumor Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine structures exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study reported that certain derivatives showed IC50 values in the low micromolar range against breast cancer cells, suggesting strong antitumor activity .
Antiviral and Antimicrobial Properties
Pyrrolo[3,2-c]pyridine derivatives have also demonstrated antiviral and antimicrobial activities. For example, compounds in this class have been tested against various viral strains and bacteria, showing promising results in inhibiting their growth . The trifluoromethyl group is believed to enhance these activities by increasing the compound's lipophilicity and altering its interaction with biological membranes .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer progression and immune responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly affected by modifications to its structure. Research has shown that:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group enhances the compound's potency against certain targets compared to analogs lacking this substitution.
- Carboxylic Acid Positioning : The positioning of carboxylic acid groups relative to the pyrrolopyridine scaffold is crucial for maintaining activity; compounds with optimal distances between functional groups showed improved inhibitory effects .
Case Studies and Research Findings
A summary of key studies highlighting the biological activity of this compound and related compounds is presented below:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous pyrrolopyridine derivatives, focusing on substituent positions, functional groups, and physicochemical properties.
Table 1: Structural and Functional Comparisons
*CAS corresponds to the carboxylic acid form; ester form CAS is inferred.
Key Findings:
Substituent Position Effects :
- Trifluoromethyl at C4 (target) vs. C6 (1190315-83-3): The C4-CF₃ group in the target compound may improve metabolic stability compared to C6 substitution due to reduced steric hindrance in enzymatic pockets .
- Ring Isomerism : Pyrrolo[3,2-c]pyridine (target) vs. [3,2-b]pyridine (1083196-33-1): The nitrogen positioning alters electronic density, impacting interactions with biological targets like kinases .
Functional Group Impact :
- Ester vs. Carboxylic Acid : The methyl ester (target) offers synthetic versatility (e.g., hydrolysis to carboxylic acid for prodrug design), whereas the carboxylic acid (1260386-52-4) may enhance water solubility but reduce membrane permeability .
- Heteroaromatic Additions : Furan substitution at C6 (1027511-30-3) introduces π-stacking capability, favoring material science applications over pharmaceutical uses .
Synthetic Routes :
- The target compound likely follows a pathway similar to ’s synthesis of methyl 1H-pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylate, involving cyclization and aromatization steps. However, the trifluoromethyl group necessitates specialized reagents (e.g., CF₃-containing building blocks) .
Q & A
Q. Example ¹H NMR Data (Analogous Compound) :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyridyl H | 8.69 | d (J=8.4 Hz) | |
| Pyrrole H | 7.57 | d (J=3.2 Hz) |
How can contradictions in biological activity data for this compound be resolved across studies?
Advanced Research Question
Methodological Answer:
- Standardized Assays : Use cell lines with consistent expression levels of target proteins (e.g., tyrosine kinases) to minimize variability .
- Isomer Identification : Confirm the substitution pattern (C-4 vs. C-6 trifluoromethyl) via X-ray crystallography, as positional isomers exhibit divergent bioactivities .
- Meta-Analysis : Cross-reference purity data (e.g., HPLC >95% in vs. 94.77% LCMS in ) to correlate impurities with activity discrepancies.
Which computational methods predict the reactivity of the trifluoromethyl group in this compound?
Advanced Research Question
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model electron-withdrawing effects of -CF₃ on pyrrolopyridine ring electrophilicity .
- Molecular Dynamics : Simulate solvation effects in DMSO to predict nucleophilic attack sites (e.g., ester hydrolysis under basic conditions) .
How does the trifluoromethyl position (C-4 vs. C-6) impact physicochemical properties?
Advanced Research Question
Methodological Answer:
- Steric Effects : C-4 substitution reduces steric hindrance compared to C-6, enhancing binding to planar active sites (e.g., kinase inhibitors) .
- Lipophilicity : Calculate logP values (e.g., CLogP 2.1 for C-4 vs. 1.8 for C-6) to correlate with membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
